Acetamide, N-(phenyl-2,3,4,5,6-d5)-

Catalog No.
S662741
CAS No.
15826-91-2
M.F
C8H9NO
M. Wt
140.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-(phenyl-2,3,4,5,6-d5)-

CAS Number

15826-91-2

Product Name

Acetamide, N-(phenyl-2,3,4,5,6-d5)-

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)acetamide

Molecular Formula

C8H9NO

Molecular Weight

140.19 g/mol

InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D,3D,4D,5D,6D

InChI Key

FZERHIULMFGESH-VIQYUKPQSA-N

SMILES

CC(=O)NC1=CC=CC=C1

Synonyms

N-Phenyl-acetamide-d5; N-Acetyl-benzenamine-d5; Antifebrin-d5; Acetoanilide-d5; NSC 203231-d5; NSC 7636-d5; Phenalgene-d5; Phenalgin-d5;

Canonical SMILES

CC(=O)NC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C)[2H])[2H]

Acetamide, N-(phenyl-2,3,4,5,6-d5)-, also known as Acetanilide-d5, is a specifically isotopically labeled molecule where five hydrogen atoms on the phenyl ring are replaced with deuterium (heavy hydrogen). This specific labeling allows researchers to study the compound's properties and behavior using various techniques like nuclear magnetic resonance (NMR) spectroscopy.

Applications in NMR Spectroscopy:

  • Deuterium labeling simplifies NMR spectra: By replacing specific hydrogen atoms with deuterium, researchers can eliminate overlapping signals in NMR spectra, improving the resolution and clarity of the data. This allows for better identification and characterization of different functional groups within the molecule.
  • Studying kinetic and dynamic processes: Deuterium labeling can be used to monitor the movement and exchange of specific atoms or groups within the molecule. This information is crucial for understanding reaction mechanisms, protein dynamics, and other biological processes.

Potential Applications in Drug Discovery:

  • Deuterated drugs for improved pharmacokinetics: Deuterium labeling can be used to modify existing drugs, potentially improving their pharmacokinetic properties, such as half-life and bioavailability. This can lead to longer-lasting or more potent drugs.
  • Investigating drug metabolism and interactions: By studying the fate of deuterated drugs in the body, researchers can gain insights into their metabolism and potential interactions with other medications. This information is crucial for developing safer and more effective drugs.

Acetamide, N-(phenyl-2,3,4,5,6-d5)-, also known as Acetanilide-2,3,4,5,6-d5, is a derivative of acetamide (C₂H₅NO) where a deuterium atom (D, a hydrogen isotope with one neutron) replaces each hydrogen atom on the phenyl ring at positions 2, 3, 4, 5, and 6 []. This specific deuteration pattern is used in scientific research, particularly in isotope-labeling experiments [].


Molecular Structure Analysis

The core structure of the compound consists of an amide functional group (C=O-NH-) linked to a phenyl ring (C₆H₅). The five hydrogen atoms on the phenyl ring are replaced by deuterium (D), giving it the designation "d5". This specific isotope labeling allows scientists to track the molecule's movement and interactions in complex systems through various spectroscopic techniques like nuclear magnetic resonance (NMR) [].


Chemical Reactions Analysis

Synthesis of N-(phenyl-2,3,4,5,6-d5)acetamide can be achieved through different methods, but a common approach involves the deuteration of acetanilide (C₆H₅NHCOCH₃) using deuterium gas (D₂) and a catalyst like palladium on alumina (Pd/Al₂O₃) [].

The compound can undergo hydrolysis under acidic or basic conditions, breaking the amide bond and releasing acetic acid (CH₃COOH) and deuterated aniline (C₆D₅NH₂).


Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of N-(phenyl-2,3,4,5,6-d5)acetamide is limited due to its use as a research intermediate. However, based on its non-deuterated counterpart (acetanilide), it is expected to have a similar melting point (around 114°C) and a boiling point exceeding 300°C []. Its solubility is likely to be moderate in organic solvents like ethanol and chloroform but low in water due to the presence of the hydrophobic phenyl ring [].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15826-91-2

General Manufacturing Information

Acetamide, N-(phenyl-2,3,4,5,6-d5)-: INACTIVE

Dates

Modify: 2023-08-15

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